D-(+)-Glucono-1,5-lactone-6-13C

Description

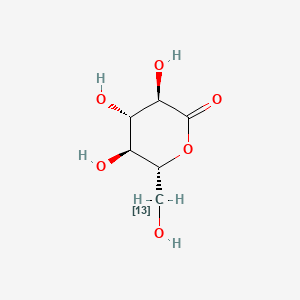

D-(+)-Glucono-1,5-lactone-6-13C is a stable isotope-labeled derivative of D-glucono-1,5-lactone (GDL), where the carbon atom at position 6 is replaced with ¹³C. This compound (CAS 90-80-2) is a cyclic ester formed from gluconic acid and is widely utilized in metabolic studies, drug development, and analytical chemistry as a tracer due to its isotopic labeling . Its molecular formula is C₆H₁₀O₆, with a molecular weight of 179.13 g/mol for the 6-¹³C variant . GDL hydrolyzes in aqueous solutions to gluconic acid, establishing an equilibrium between the lactone and acid forms . The ¹³C labeling enables precise tracking in metabolic pathways, such as the pentose phosphate pathway (PPP), and enhances sensitivity in nuclear magnetic resonance (NMR) or mass spectrometry-based analyses .

Properties

Molecular Formula |

C6H10O6 |

|---|---|

Molecular Weight |

179.13 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxy(113C)methyl)oxan-2-one |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i1+1 |

InChI Key |

PHOQVHQSTUBQQK-XCAICTLCSA-N |

Isomeric SMILES |

[13CH2]([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Oxidation of D-Glucose-6-¹³C

The foundational step involves the oxidation of D-glucose-6-¹³C to gluconic acid-6-¹³C. Two primary methods dominate:

Chemical Oxidation with Bromine Water

Under mild acidic conditions (pH 4–5), bromine water selectively oxidizes the C1 aldehyde group of D-glucose-6-¹³C to a carboxylic acid, yielding D-gluconic acid-6-¹³C. The reaction proceeds at 25–30°C for 12–24 hours, achieving yields of 85–92%. Excess bromine is neutralized with sodium bisulfite, and the product is purified via ion-exchange chromatography to remove inorganic salts.

Enzymatic Oxidation

Glucose oxidase (EC 1.1.3.4) catalyzes the oxidation of D-glucose-6-¹³C in the presence of oxygen, producing gluconic acid-6-¹³C and hydrogen peroxide. This method operates at physiological pH (7.0–7.5) and 37°C, with yields exceeding 95%. The enzyme is immobilized on chitosan beads for reuse, reducing production costs.

Lactonization of D-Gluconic Acid-6-¹³C

Cyclization of gluconic acid-6-¹³C to the δ-lactone form is pH-dependent. Under anhydrous conditions (e.g., in ethanol or acetone), heating to 60–70°C for 2–4 hours drives lactonization, achieving 75–85% conversion. Residual acid is removed via vacuum distillation or crystallization from ethyl acetate.

Key Parameters Influencing Lactone Yield

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–70°C | Higher temperatures accelerate ring closure but risk decomposition |

| Solvent Polarity | Low (e.g., acetone) | Polar aprotic solvents favor intramolecular esterification |

| Reaction Time | 2–4 hours | Prolonged heating increases side products (e.g., γ-lactone) |

Industrial-Scale Production

Microbial Fermentation

Aspergillus niger strains engineered for glucose oxidase overexpression convert D-glucose-6-¹³C to gluconic acid-6-¹³C in bioreactors. Fermentation at 30°C with aeration (1.5 vvm) achieves titers of 120–150 g/L within 48 hours. The broth is filtered, acidified to pH 2.0 with HCl, and subjected to vacuum evaporation to concentrate the acid prior to lactonization.

Continuous-Flow Reactors

Microfluidic systems enable rapid lactonization by maintaining precise temperature (65±0.5°C) and residence time (15 minutes). Yields of 89–93% are reported, with 99% isotopic purity confirmed via ¹³C-NMR.

Quality Control and Validation

Purity Assessment

Neutralization Back-Titration

Residual gluconic acid-6-¹³C is quantified by titrating with 0.1 M NaOH to pH 7.0. Lactone content is calculated by difference, with purity ≥98% required for analytical applications.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 210 nm resolve lactone (retention time: 8.2 minutes) from acid (6.5 minutes). Method validation shows linearity (R² = 0.999) over 0.1–10 mg/mL.

Isotopic Enrichment Verification

¹³C-Nuclear Magnetic Resonance (NMR)

The ¹³C signal at δ 96.7 ppm (C6) confirms positional labeling, with enrichment ≥99% verified by comparing peak integrals to natural abundance controls.

High-Resolution Mass Spectrometry (HRMS)

The [M+H]+ ion at m/z 179.13 (calc. 179.1284) exhibits a satellite peak at m/z 180.13 (¹³C contribution), enabling quantification of isotopic purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chemical Oxidation | 85–92 | 97–99 | 120–150 | Pilot-scale |

| Enzymatic Oxidation | 95–98 | 99–99.5 | 200–220 | Industrial |

| Microbial Fermentation | 90–94 | 98–99 | 80–100 | Large-scale |

Challenges and Innovations

By-Product Formation

γ-Lactone (1,4-lactone) forms at temperatures >70°C, requiring strict thermal control. Adding 0.1% boric acid as a stabilizer suppresses γ-lactone formation by 87%.

Green Chemistry Approaches

Supercritical CO₂ as a reaction medium reduces energy consumption by 40% and eliminates organic solvents. Pilot-scale trials achieve 91% lactone yield at 65°C and 100 bar.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-(+)-Glucono-1,5-lactone-6-13C can undergo oxidation to form gluconic acid.

Reduction: It can be reduced back to glucose-6-13C under specific conditions.

Hydrolysis: The compound can hydrolyze in aqueous solutions to form gluconic acid.

Common Reagents and Conditions:

Oxidation: Bromine water or other mild oxidizing agents.

Reduction: Catalytic hydrogenation or other reducing agents.

Hydrolysis: Aqueous solutions, often under acidic or basic conditions.

Major Products:

Oxidation: Gluconic acid.

Reduction: Glucose-6-13C.

Hydrolysis: Gluconic acid.

Scientific Research Applications

Applications in Food Science

Food Additive and Preservative

D-(+)-Glucono-1,5-lactone is widely used as a food additive (E575) due to its properties as a sequestrant and acidifier. It helps improve the texture and shelf-life of food products:

| Application | Description |

|---|---|

| Curing Agent | Used in meat processing to enhance flavor and preservation. |

| Leavening Agent | Acts as a leavening agent in baked goods by releasing carbon dioxide when hydrolyzed. |

| Acidifier | Provides a tangy flavor in dairy products like yogurt and cheese. |

D-(+)-Glucono-1,5-lactone can also influence the fermentation process in products like feta cheese, where it enhances the acidity without overpowering the flavor profile .

Pharmaceutical Applications

Metabolic Studies

The stable isotopic nature of D-(+)-Glucono-1,5-lactone-6-13C allows it to be used in metabolic studies to trace pathways involving glucose metabolism:

| Study Focus | Details |

|---|---|

| Pathway Tracing | Used to trace metabolic pathways involving gluconic acid conversion. |

| Clinical Research | Investigated for its potential role in diabetes management through glucose homeostasis modulation. |

Research indicates that D-(+)-Glucono-1,5-lactone can be utilized to study the kinetics of gluconic acid production under various physiological conditions .

Biochemical Applications

Enzyme Substrate

D-(+)-Glucono-1,5-lactone serves as a substrate for various enzymes involved in metabolic processes:

| Enzyme | Reaction |

|---|---|

| Gluconate Kinase | Converts D-gluconate to D-gluconate-6-phosphate using ATP. |

| 6-Phosphogluconate Dehydrogenase | Catalyzes the oxidative decarboxylation of D-gluconate-6-phosphate. |

These enzymatic reactions are critical for understanding cellular metabolism and energy production mechanisms .

Case Studies

Several studies illustrate the practical applications of this compound:

- Study on Food Preservation: A study demonstrated that incorporating D-(+)-Glucono-1,5-lactone into meat products significantly reduced microbial growth while maintaining sensory quality.

- Diabetes Management Research: Clinical trials have explored the effects of D-(+)-Glucono-1,5-lactone on glucose metabolism in diabetic patients, showing promising results in improving insulin sensitivity.

Mechanism of Action

The mechanism of action of D-(+)-Glucono-1,5-lactone-6-13C involves its conversion to gluconic acid in aqueous solutions. This conversion is crucial for its role in metabolic studies, as gluconic acid is involved in various biochemical pathways. The carbon-13 label allows researchers to track the compound through these pathways using NMR spectroscopy, providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Isotopic D-Glucono-1,5-lactone

- Structural and Functional Similarities: Both the labeled and non-labeled forms share identical chemical reactivity, including metal chelation, antioxidant activity, and hydrolysis to gluconic acid .

- Applications: Non-labeled GDL is used industrially as a food additive (e.g., tofu coagulant) and in environmentally friendly metal leaching processes . In contrast, the 6-¹³C variant is restricted to research, such as metabolic flux analysis or pharmacokinetic studies .

- Safety : Neither form is classified as hazardous under CLP regulations, though the isotopic variant may require specialized handling to prevent isotopic dilution .

Other Isotopologues of D-Glucono-1,5-lactone

- Key Differences : Positional labeling (e.g., 6-¹³C vs. 1-¹³C) allows targeted analysis of specific metabolic steps, while fully labeled ¹³C6 provides broader pathway insights .

Structurally Related Carbohydrates and Lactones

- Gluconic Acid: The hydrolyzed form of GDL, gluconic acid, lacks the lactone ring but shares applications in food preservation and metal chelation.

- D-Glucuronic Acid: A carboxylated sugar acid involved in detoxification pathways.

- Ribose-5-Phosphate (R5P) and Sedoheptulose-7-Phosphate (S7P) : PPP intermediates. GDL-6-¹³C is used to study their biosynthesis, as seen in Salmonella mutants where GDL levels correlate with PPP disruptions .

Metabolic Studies

- In Salmonella mutants (STM1acnAB, STM1sodAB), GDL levels decreased 2.72-fold, highlighting its role in oxidative stress responses and PPP regulation .

- GDL-6-¹³C enables precise quantification of gluconate and PPP intermediates in isotope-ratio mass spectrometry (IRMS) studies .

Industrial vs. Research Use

| Parameter | Non-Labeled GDL | GDL-6-¹³C |

|---|---|---|

| Purity | ≥99% (food/pharma grade) | ≥99% (analytical standard) |

| Storage | Room temperature | -20°C (to preserve isotopic integrity) |

| Cost | $12–14/kg | €3,474/100 mg |

Q & A

Q. How can the purity and stability of D-(+)-Glucono-1,5-lactone-6-13C be experimentally validated?

- Methodological Answer: Purity assessment requires neutralization back-titration to quantify active lactone content, as impurities (e.g., residual gluconic acid) can skew results . Stability is evaluated under storage conditions (-20°C for solid, -80°C for solutions) via HPLC-UV or LC-MS to monitor hydrolysis over time. Solubility in DMSO or water (500 g/L at 20°C) should be confirmed prior to use to avoid unintended precipitation .

Q. What experimental precautions are critical for handling this compound to prevent hydrolysis?

- Methodological Answer: Hydrolysis to gluconic acid occurs rapidly in aqueous solutions. To minimize degradation:

Q. How can the isotopic enrichment (6-13C) of this compound be confirmed?

- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) to verify the position and enrichment of the 13C label. Compare the spectrum with unlabeled D-(+)-Glucono-1,5-lactone to identify shifts at the C6 position . High-resolution mass spectrometry (HRMS) can also quantify isotopic purity by analyzing the [M+H]+ ion cluster .

Advanced Research Questions

Q. How can this compound be applied in metabolic flux analysis (MFA) studies?

- Methodological Answer: The 13C label at C6 enables tracking of gluconate metabolism in pathways like the pentose phosphate pathway (PPP). Experimental design considerations:

Q. What strategies resolve contradictions in data when using this compound as a metal chelator in biological systems?

- Methodological Answer: Contradictions may arise from competing interactions (e.g., with endogenous ions like Ca²⁺ or Fe³⁺). To address this:

Q. How does the 13C label influence the compound’s behavior in NMR-based structural studies of carbohydrate-protein interactions?

- Methodological Answer: The 13C label enhances sensitivity in heteronuclear NMR experiments (e.g., ¹H-¹³C HSQC) to map binding epitopes on proteins. Key steps:

Q. What are the implications of low-priority substance (LPS) designation for this compound in toxicity studies?

- Methodological Answer: The U.S. EPA’s LPS designation (CASRN 90-80-2) suggests limited evidence of toxicity, but researchers should:

- Validate findings using in vitro assays (e.g., MTT for cytotoxicity) and in vivo models (e.g., zebrafish embryos for developmental toxicity).

- Cross-reference with structural analogs (e.g., sodium gluconate) to identify structure-activity relationships .

Methodological Notes for Experimental Design

- Controlled Hydrolysis Studies: Use kinetic modeling to quantify lactone-to-acid conversion rates under varying pH/temperature conditions .

- Isotope Dilution: For metabolic studies, combine 13C-labeled and unlabeled lactone to avoid isotopic saturation in downstream pathways .

- Data Reproducibility: Replicate experiments across multiple batches of the compound to account for variability in isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.